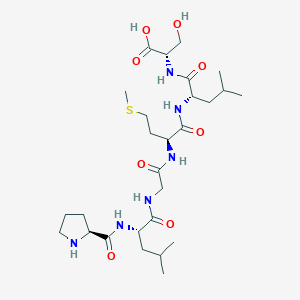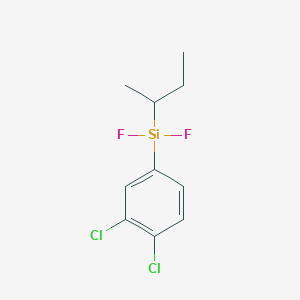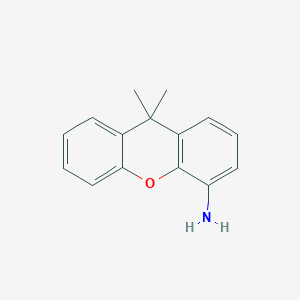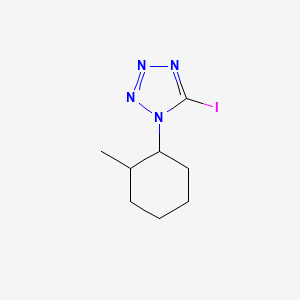![molecular formula C18H26ClNO2 B12618687 5-Chloro-N-[2-(4-hydroxyphenyl)-1-methylcyclohexyl]pentanamide CAS No. 921210-69-7](/img/structure/B12618687.png)
5-Chloro-N-[2-(4-hydroxyphenyl)-1-methylcyclohexyl]pentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-N-[2-(4-hydroxyphenyl)-1-methylcyclohexyl]pentanamide is a chemical compound with a complex structure that includes a chloro group, a hydroxyphenyl group, and a methylcyclohexyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N-[2-(4-hydroxyphenyl)-1-methylcyclohexyl]pentanamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 5-chloropentanoyl chloride with 2-(4-hydroxyphenyl)-1-methylcyclohexylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-N-[2-(4-hydroxyphenyl)-1-methylcyclohexyl]pentanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the chloro group.
Substitution: Nucleophiles like sodium azide or thiols can replace the chloro group under appropriate conditions.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of azide or thiol derivatives.
Wissenschaftliche Forschungsanwendungen
5-Chloro-N-[2-(4-hydroxyphenyl)-1-methylcyclohexyl]pentanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of new materials and chemical products.
Wirkmechanismus
The mechanism of action of 5-Chloro-N-[2-(4-hydroxyphenyl)-1-methylcyclohexyl]pentanamide involves its interaction with specific molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, while the chloro group can influence the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Chloro-2-hydroxyacetophenone: Similar in having a chloro and hydroxy group but differs in the overall structure.
4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide: Shares the chloro and hydroxyphenyl groups but has a different core structure.
Uniqueness
5-Chloro-N-[2-(4-hydroxyphenyl)-1-methylcyclohexyl]pentanamide is unique due to its combination of functional groups and the presence of a cyclohexyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
921210-69-7 |
|---|---|
Molekularformel |
C18H26ClNO2 |
Molekulargewicht |
323.9 g/mol |
IUPAC-Name |
5-chloro-N-[2-(4-hydroxyphenyl)-1-methylcyclohexyl]pentanamide |
InChI |
InChI=1S/C18H26ClNO2/c1-18(20-17(22)7-3-5-13-19)12-4-2-6-16(18)14-8-10-15(21)11-9-14/h8-11,16,21H,2-7,12-13H2,1H3,(H,20,22) |
InChI-Schlüssel |
CUMABCSHPIUZRO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCCC1C2=CC=C(C=C2)O)NC(=O)CCCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]-2-(4-nitropyrazol-1-yl)acetamide](/img/structure/B12618621.png)



![(2R)-2-[4-(Benzyloxy)phenyl]-4-[(1R)-1-phenylethyl]morpholine](/img/structure/B12618634.png)
![4-[4-(4-Butylphenyl)phenyl]-2-fluoro-1-isothiocyanatobenzene](/img/structure/B12618638.png)


![N-(2-Aminoethyl)-2-methoxy-4-[(3-nitrophenyl)methoxy]benzamide](/img/structure/B12618675.png)
![2-[4-(2-Methyl-1,3-thiazol-4-yl)anilino]-1,3-thiazole-4-carboxylic acid](/img/structure/B12618679.png)
![3,6-Dihexyl-1H,4H-furo[3,4-c]furan-1,4-dione](/img/structure/B12618683.png)
![N-(4-Hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)-2-[3-(2-methoxyethoxy)phenyl]acetamide](/img/structure/B12618694.png)
